molecular formula C7H17NO B1374199 3-(Aminomethyl)-3-methylpentan-2-ol CAS No. 1423025-94-8

3-(Aminomethyl)-3-methylpentan-2-ol

Cat. No.: B1374199
CAS No.: 1423025-94-8
M. Wt: 131.22 g/mol
InChI Key: OCZIIUMNAYYWKI-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-methylpentan-2-ol is a branched amino alcohol characterized by a hydroxyl group at the C2 position and an aminomethyl substituent at the C3 position of a pentane backbone. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to hydrogen-bonding capabilities from both functional groups. Amino alcohols of this class are often utilized in pharmaceutical synthesis, catalysis, or as intermediates in organic reactions due to their bifunctional reactivity .

Properties

IUPAC Name

3-(aminomethyl)-3-methylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-4-7(3,5-8)6(2)9/h6,9H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZIIUMNAYYWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CN)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423025-94-8
Record name 3-(aminomethyl)-3-methylpentan-2-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-methylpentan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-pentanone with formaldehyde and ammonia, followed by reduction. The reaction conditions typically include:

    Reactants: 3-methyl-2-pentanone, formaldehyde, ammonia

    Catalysts: Acid or base catalysts

    Solvents: Aqueous or organic solvents

    Temperature: Moderate to high temperatures (50-100°C)

    Pressure: Atmospheric or slightly elevated pressure

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-methylpentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Water, ethanol, dichloromethane

    Temperature: Varies depending on the reaction (0-100°C)

Major Products Formed

    Oxidation: 3-methyl-2-pentanone, 3-methylpentanoic acid

    Reduction: 3-(Aminomethyl)-3-methylpentane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(Aminomethyl)-3-methylpentan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic effects and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-methylpentan-2-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

3-Methylpentan-2-ol (CAS 565-60-6)

  • Structure: Lacks the aminomethyl group, featuring only a hydroxyl group at C2 and a methyl group at C3.
  • Properties : Soluble in water, weakly acidic (pKa ~15–16), boiling point ~130–135°C (estimated from analogs in ).
  • Applications: Used as a solvent or flavor/fragrance component. Its lack of an amino group limits its utility in reactions requiring basicity or nucleophilicity .

5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol (CAS 65113-99-7)

  • Structure : Contains a bulky cyclopentenyl substituent at C5 and a methyl group at C3.
  • Properties : Higher molecular weight (210.36 g/mol), hydrophobic due to the cyclopentenyl group. Used in fragrances; toxicity data are supplemented via analog 3-methyl-5-(2,2,3-trimethylcyclopentenyl)pent-4-en-2-ol (CAS 67801-20-1) for safety assessments .

3-Amino-4-methyl-2-propan-2-ylpentan-1-ol (AK Scientific Catalog# 0586EF)

  • Structure: Features an amino group at C3 and hydroxyl at C1, with a branched isopropyl group.
  • Properties : Higher steric hindrance reduces solubility compared to linear analogs. Restricted to R&D applications due to undefined toxicity .

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Functional Groups
This compound* C₇H₁₅NO 129.20 (calculated) ~180–200 (estimated) Polar solvents –OH, –NHCH₂–
3-Methylpentan-2-ol C₆H₁₂O 100.16 130–135 Water-miscible –OH, –CH₃
5-(2,2,3-TMCP)-3-methylpentan-2-ol C₁₄H₂₆O 210.36 250–260 Lipophilic –OH, cyclopentenyl, –CH₃
3-Amino-4-methyl-2-propan-2-ylpentan-1-ol C₉H₂₁NO 159.27 ~200–220 Moderate –OH, –NH₂, branched alkyl

*Estimated values based on analogs in and computational models.

Biological Activity

3-(Aminomethyl)-3-methylpentan-2-ol, with the chemical formula C7H17NO, is an organic compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its aminomethyl and hydroxyl functional groups, which contribute to its biological activity.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, thereby modulating enzyme activity. This interaction can influence various biochemical pathways, making it a candidate for therapeutic applications.

Pharmacological Properties

Research indicates that this compound possesses several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a potential candidate for developing new antibiotics.
  • Neuroprotective Effects : There is emerging evidence that it may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .
  • Antihypertensive Potential : The compound has been investigated for its role in modulating blood pressure, indicating potential use in treating hypertension.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies :
    • A study demonstrated that derivatives of this compound displayed significant antimicrobial activity against various bacterial strains. The structure-activity relationship indicated that modifications to the aminomethyl group could enhance efficacy.
  • Neuroprotection :
    • Research involving neuronal cell cultures showed that this compound could reduce oxidative stress markers, suggesting its potential as a neuroprotective agent. This was evidenced by decreased levels of reactive oxygen species (ROS) in treated cells compared to controls .
  • Cardiovascular Effects :
    • In animal models, administration of this compound resulted in a notable decrease in systolic blood pressure. The mechanism appears to involve vasodilation mediated by nitric oxide pathways.

Data Tables

Property Value
Molecular FormulaC7H17NO
Molecular Weight129.22 g/mol
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Neuroprotective EffectsReduces oxidative stress in neuronal cells
Antihypertensive ActivityLowers systolic blood pressure in animal models

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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